[(3,4-Difluorophenyl)thio]acetic acid
Description
[(3,4-Difluorophenyl)thio]acetic acid is an aryl thioether carboxylic acid whose structure is distinguished by a difluorinated phenyl ring. This combination of a carboxylic acid, a thioether linkage, and fluorine atoms makes it a subject of interest within several domains of chemical research, from medicinal chemistry to materials science. The properties and reactivity of this compound are informed by the unique electronic characteristics of its constituent functional groups.
| Property | Value |
| IUPAC Name | 2-[(3,4-difluorophenyl)sulfanyl]acetic acid |
| CAS Number | 1049693-70-0 aablocks.comarctomsci.comchemicalbook.com |
| Molecular Formula | C₈H₆F₂O₂S |
| Molecular Weight | 204.19 g/mol |
| Synonyms | (3,4-Difluorophenylmercapto)acetic acid |
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-difluorophenyl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2S/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXYYCKQHVEJES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SCC(=O)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867311-53-3 | |
| Record name | 2-[(3,4-difluorophenyl)sulfanyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3,4 Difluorophenyl Thio Acetic Acid and Analogues
Strategies for Carbon-Sulfur Bond Formation in Fluoroaryl Systems
The construction of the aryl thioether linkage in [(3,4-difluorophenyl)thio]acetic acid is a key synthetic challenge. Modern organic synthesis provides several powerful strategies to forge this C-S bond, with nucleophilic aromatic substitution (SNAr) on fluoroaryl systems and transition-metal catalysis being the most prominent approaches.
Nucleophilic Aromatic Substitution (SNAr) Pathways with Fluorinated Arene Precursors
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the synthesis of aryl thioethers from activated aryl halides. The presence of fluorine atoms on the aromatic ring plays a crucial role in activating the system towards nucleophilic attack.
The reaction of polyfluorinated aromatic compounds, such as 1,2-difluorobenzene, with thiolate nucleophiles is a direct method for the synthesis of the corresponding aryl thioethers. In the context of synthesizing this compound, this would involve the reaction of 1,2-difluorobenzene with a salt of thioglycolic acid. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring, facilitating the attack of the thiolate.
The general reaction proceeds by the nucleophilic displacement of one of the fluoride ions by the thiolate. Typically, a base is used to deprotonate the thiol of thioglycolic acid, generating the more nucleophilic thiolate anion. The choice of solvent and base is critical to ensure high yields and selectivity. While specific examples for the direct synthesis of this compound via this route are not extensively detailed in readily available literature, the SNAr reaction of perfluoroarenes with various alkylthio nucleophiles has been successfully demonstrated, indicating the viability of this approach. For instance, the reaction of hexafluorobenzene with long-chain alkylthiols in the presence of a suitable base affords the corresponding polyfluoroaryl thioethers in good yields.
| Polyfluoroarene | Thiol | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Hexafluorobenzene | 1-Dodecanethiol | Sodium Hydride | Tetrahydrofuran | (Pentafluorophenyl)(dodecyl)sulfane | 85 |
| Octafluoronaphthalene | Ethanethiol | Potassium Carbonate | Dimethylformamide | 1-(Ethylthio)heptafluoronaphthalene | 78 |
| Pentafluoropyridine | Thiophenol | Triethylamine | Acetonitrile | 4-(Phenylthio)tetrafluoropyridine | 92 |
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of the nucleophile (thiolate) on the carbon atom bearing a leaving group (fluorine) to form a high-energy intermediate known as a Meisenheimer complex. nih.govnih.gov The negative charge in this intermediate is delocalized over the aromatic ring and is stabilized by electron-withdrawing substituents.
Transition-Metal Catalyzed Thioetherification of Carboxylic Acids
Transition-metal catalysis offers powerful alternatives to traditional SNAr reactions, often proceeding under milder conditions and with broader substrate scope. Nickel and indium-based catalytic systems have emerged as effective methods for the formation of C-S bonds from carboxylic acids.
A modern approach to the synthesis of aryl thioethers involves the nickel-catalyzed decarbonylative coupling of aromatic carboxylic acids with thiols. This methodology is particularly relevant for the synthesis of this compound from 3,4-difluorobenzoic acid and thioglycolic acid. The reaction proceeds via the activation of the carboxylic acid, followed by decarbonylation (loss of CO) and subsequent coupling with the thiol.
This reaction has been shown to be effective for a range of benzoic acids and thiols, including both aromatic and aliphatic partners, affording the corresponding thioethers in good to excellent yields. The development of nickel-catalyzed decarbonylative reactions for the synthesis of fluoroalkyl thioethers from fluoroalkyl carboxylic acids further highlights the potential of this method for fluoroaromatic substrates.
| Aromatic Carboxylic Acid | Thiol | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|---|
| Benzoic acid | Thiophenol | Ni(cod)2 / dppf | Toluene | 95 |
| 4-Methoxybenzoic acid | 1-Dodecanethiol | Ni(cod)2 / dppf | Toluene | 88 |
| 3-Methylflavone-8-carboxylic acid | Thiophenol | Ni(cod)2 / dppf | Toluene | 75 |
| Probenecid | Thiophenol | Ni(cod)2 / dppf | Toluene | 68 |
Indium-catalyzed reductive coupling represents a single-step synthesis of thioethers from carboxylic acids and thiols. This method provides a direct thioetherification by utilizing a reducing system, typically involving an indium trihalide (InBr3 or InI3) and a silane reducing agent like 1,1,3,3-tetramethyldisiloxane (TMDS).
This one-pot procedure is applicable to a variety of aromatic and aliphatic carboxylic acids, reacting with thiols to produce thioethers in good to excellent yields. The reaction conditions are generally mild, and the methodology tolerates a range of functional groups. For the synthesis of this compound, this would involve the direct coupling of 3,4-difluorobenzoic acid with thioglycolic acid in the presence of the indium catalyst and a reducing agent.
| Carboxylic Acid | Thiol | Catalyst/Reducing Agent | Solvent | Yield (%) |
|---|---|---|---|---|
| Benzoic acid | p-Toluenethiol | InBr3 / TMDS | 1,2-Dichloroethane | 94 |
| 4-Chlorobenzoic acid | p-Toluenethiol | InBr3 / TMDS | 1,2-Dichloroethane | 92 |
| 2-Naphthoic acid | p-Toluenethiol | InBr3 / TMDS | 1,2-Dichloroethane | 91 |
| Phenylacetic acid | p-Toluenethiol | InI3 / TMDS | 1,2-Dichloroethane | 85 |
Palladium-Catalyzed Decarbonylative Thioetherification via C-S Activation and Acyl Capture
Palladium-catalyzed decarbonylative thioetherification has emerged as a powerful tool for the formation of C-S bonds, offering a distinct advantage by utilizing readily available thioesters as starting materials. nih.govresearchgate.netnih.govacs.orgorganic-chemistry.org This methodology circumvents the need for often odorous and unstable thiols. The reaction proceeds through a catalytic cycle that involves the activation of the C-S bond in a thioester, followed by the extrusion of carbon monoxide and subsequent formation of a new C-S bond. nih.gov
The generally accepted mechanism for this transformation begins with the oxidative addition of the thioester to a low-valent palladium(0) complex. This step forms an acyl-palladium(II)-thiolate intermediate. This intermediate then undergoes a decarbonylation step, releasing a molecule of carbon monoxide and generating a palladium(II) species with both an aryl (or alkyl) and a thiolate ligand. The final step is a reductive elimination, which forms the desired thioether product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. nih.gov The "acyl capture" aspect of this reaction refers to the initial interaction of the palladium catalyst with the acyl group of the thioester, leading to the subsequent cleavage of the C-S bond and release of carbon monoxide.
The versatility of this method is demonstrated by its applicability to a wide range of substrates, including those with various functional groups. Both palladium and nickel catalysts have been shown to be effective, often exhibiting complementary reactivity and selectivity. nih.govacs.orgorganic-chemistry.org For instance, in some cases, nickel catalysts have been found to provide higher yields for sterically hindered substrates. organic-chemistry.org
Table 1: Examples of Palladium-Catalyzed Decarbonylative Thioetherification
| Entry | Thioester Substrate | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | S-phenyl benzothioate | Pd[P(o-tol)3]2 / PAd2Bn | Phenyl sulfide | 78 | organic-chemistry.org |
| 2 | S-phenyl 4-methoxybenzothioate | Ni(cod)2 / PCy3 | 4-Methoxyphenyl phenyl sulfide | >99 | organic-chemistry.org |
| 3 | S-p-tolyl benzothioate | Pd(OAc)2 / dppf | Phenyl p-tolyl sulfide | 95 | nih.gov |
| 4 | S-phenyl thiophene-2-carbothioate | Ni(cod)2 / PCy3 | Phenyl 2-thienyl sulfide | 92 | organic-chemistry.org |
Radical-Mediated Thioacylation Approaches
Radical-mediated reactions offer an alternative pathway for the synthesis of thioethers and related compounds, often proceeding under mild conditions and exhibiting high functional group tolerance. researchgate.net These methods typically involve the generation of a thiyl radical, which can then participate in various addition and substitution reactions.
The Michael addition of thioacetic acid to activated alkenes is a well-established method for the formation of thioesters. researchgate.netnih.gov This reaction can be initiated by a radical initiator or by light, which generates a thiyl radical from thioacetic acid. This radical then adds to the β-carbon of an α,β-unsaturated carbonyl compound, generating a carbon-centered radical intermediate. A subsequent hydrogen atom transfer from another molecule of thioacetic acid furnishes the final product and propagates the radical chain. nih.gov This approach is highly efficient for the synthesis of β-thioester compounds.
While the direct synthesis of this compound via this method is not straightforward, the principles of radical-mediated thiol-ene reactions are relevant. The addition of a thiol to an alkene can proceed via a radical mechanism, offering a pathway to thioethers. wikipedia.org In the context of the target molecule, this could involve the radical addition of 3,4-difluorothiophenol to an appropriate acetic acid derivative containing a double bond.
Table 2: Michael Addition of Thioacetic Acid to Conjugated Alkenes
| Entry | Alkene Substrate | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Cyclohex-2-en-1-one | Solvent-free, room temp, 5 min | 3-(Acetylthio)cyclohexan-1-one | 95 | researchgate.net |
| 2 | Chalcone | Solvent-free, room temp, 10 min | S-(1,3-Diphenyl-3-oxopropyl) ethanethioate | 92 | researchgate.net |
| 3 | Ethyl acrylate | AIBN, heat | Ethyl 3-(acetylthio)propanoate | High | wikipedia.org |
| 4 | Acrylonitrile | UV light | 3-(Acetylthio)propanenitrile | High | wikipedia.org |
Radical difluoromethylation has become an important strategy for the introduction of the difluoromethyl group into organic molecules. cas.cnau.dk While not a direct route to this compound, these methods are indirectly relevant as they provide access to fluorinated acetic acid analogues, which can be valuable building blocks or comparative compounds in medicinal chemistry studies. For instance, radical difluoromethylation of an appropriate precursor could lead to the synthesis of difluoroacetic acid derivatives. chemrevlett.com
One common approach involves the use of a difluoromethyl radical precursor, such as difluoroiodomethane (ICF2H), which can be generated ex situ and then used in a palladium-catalyzed coupling reaction with an aryl boronic acid. au.dk This allows for the introduction of a difluoromethyl group onto an aromatic ring. While this example illustrates the formation of an Ar-CF2H bond, similar radical strategies could be envisioned for the synthesis of fluorinated acetic acids, for example, by the radical addition of a difluoromethyl group to a suitable C2 synthon.
Table 3: Examples of Radical Difluoromethylation | Entry | Substrate | Difluoromethylating Agent | Catalyst/Initiator | Product | Yield (%) | Reference | | :-- | :--- | :--- | :--- | :--- | :--- | | 1 | 4-Biphenylboronic acid | ICF2H (ex situ) | Pd(OAc)2 / SPhos | 4-(Difluoromethyl)-1,1'-biphenyl | 85 | au.dk | | 2 | Phenylboronic acid | ICF2H (ex situ) | Pd(OAc)2 / SPhos | (Difluoromethyl)benzene | 82 | au.dk | | 3 | N-Boc-indole-5-boronic acid | ICF2H (ex situ) | Pd(OAc)2 / SPhos | tert-butyl 5-(difluoromethyl)-1H-indole-1-carboxylate | 76 | au.dk | | 4 | Thiophene-2-boronic acid | ICF2H (ex situ) | Pd(OAc)2 / SPhos | 2-(Difluoromethyl)thiophene | 75 | au.dk |
Synthetic Routes to Fluorine-Containing Aromatic Carboxylic Acid Moieties
The synthesis of the fluorinated aromatic carboxylic acid portion of the target molecule requires methods for the selective introduction of a carboxyl group onto a pre-existing fluorinated aromatic ring.
Regioselective Functionalization of Fluorinated Aromatic Scaffolds
The regioselective introduction of a carboxylic acid group onto a fluorinated aromatic scaffold is a key challenge in the synthesis of compounds like this compound. One promising method to achieve this is through electrochemical carboxylation of polyfluoroarenes. researchgate.net This technique involves the electrochemical reduction of a polyfluoroarene in the presence of carbon dioxide, leading to the regioselective cleavage of a C-F bond and subsequent carboxylation. researchgate.net
For example, the electrochemical carboxylation of 1,2,4,5-tetrafluorobenzene could potentially be controlled to achieve carboxylation at a specific position, providing a route to difluorobenzoic acid derivatives. The regioselectivity of this reaction is influenced by the substitution pattern of the starting polyfluoroarene. researchgate.net
Table 4: Regioselective Electrochemical Carboxylation of Polyfluoroarenes
| Entry | Polyfluoroarene | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Hexafluorobenzene | Pentafluorobenzoic acid | 75 | researchgate.net |
| 2 | Pentafluorobenzene | 2,3,5,6-Tetrafluorobenzoic acid | 66 | researchgate.net |
| 3 | Pentafluorotoluene | 2,3,5,6-Tetrafluoro-4-methylbenzoic acid | 76 | researchgate.net |
| 4 | Pentafluorobenzonitrile | 4-Cyano-2,3,5,6-tetrafluorobenzoic acid | 68 | researchgate.net |
Palladium-Catalyzed C-H Fluorination for β-Fluorinated Carboxylic Acids (contextual methods for fluorinated acids)
While not directly applicable to the synthesis of the aromatic portion of this compound, palladium-catalyzed C-H fluorination of aliphatic carboxylic acids is a highly relevant contextual method for the synthesis of other types of fluorinated acids. researchgate.netchemrxiv.orgnih.govsemanticscholar.orgsemanticscholar.org This methodology allows for the direct conversion of a C-H bond at the β-position of a carboxylic acid to a C-F bond. nih.gov
The reaction typically employs a palladium(II) catalyst and a fluorine source, such as AgF or Selectfluor. researchgate.netacs.org The carboxylic acid group of the substrate acts as a directing group, leading to the formation of a palladacycle intermediate. Subsequent oxidation of the palladium center to Pd(IV) and reductive elimination leads to the formation of the C-F bond. chemrxiv.org This method provides a powerful tool for the late-stage fluorination of complex molecules and the synthesis of novel fluorinated carboxylic acids.
Table 5: Palladium-Catalyzed β-C-H Fluorination of Carboxylic Acids | Entry | Carboxylic Acid Substrate | Fluorinating Agent | Catalyst System | Product | Yield (%) | Reference | | :-- | :--- | :--- | :--- | :--- | :--- | | 1 | 3-Phenylpropionic acid | AgF | Pd(OAc)2 | 3-Fluoro-3-phenylpropionic acid | 65 | nih.gov | | 2 | Adamantanecarboxylic acid | Selectfluor | Pd(OAc)2 | β-Fluoroadamantanecarboxylic acid | 58 | acs.org | | 3 | Cyclohexanecarboxylic acid | AgF | Pd(OAc)2 | 2-Fluorocyclohexanecarboxylic acid | 55 | nih.gov | | 4 | Pivalic acid | AgF | Pd(OAc)2 | 3-Fluoro-2,2-dimethylpropanoic acid | 42 | chemrxiv.org |
Stereochemical Control and Chirality in Analogue Synthesis
While this compound is an achiral molecule, the synthesis of its chiral analogues, where a stereocenter is introduced into the acetic acid moiety, necessitates advanced methodologies to control the stereochemical outcome. Such chiral analogues are of significant interest in medicinal chemistry, where the stereochemistry of a molecule can profoundly influence its pharmacological activity. The primary strategies for achieving stereochemical control in the synthesis of these analogues involve the use of chiral auxiliaries, asymmetric catalysis, and the alkylation of prochiral enolates.
A prevalent and reliable method for introducing chirality is through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. For the synthesis of chiral α-substituted analogues of this compound, a common approach involves the use of oxazolidinone auxiliaries, often referred to as Evans auxiliaries. In this method, the arylthioacetic acid is first coupled to the chiral oxazolidinone to form an N-acyloxazolidinone. Deprotonation of this imide with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a conformationally locked Z-enolate. The chiral auxiliary sterically shields one face of the enolate, directing the approach of an electrophile (e.g., an alkyl halide) to the opposite face, thus leading to a highly diastereoselective alkylation. The auxiliary can then be cleaved under mild conditions to afford the chiral carboxylic acid.
Another powerful strategy involves the direct enantioselective alkylation of arylacetic acids using a chiral base, which acts as a traceless auxiliary. This approach is more atom-economical as it avoids the steps of attaching and removing a covalent auxiliary. For instance, a chiral lithium amide can be used to deprotonate the arylacetic acid, forming a chiral enediolate-lithium amide complex. The chiral environment created by the lithium amide directs the subsequent alkylation, leading to the formation of the product with high enantioselectivity. The chiral amine can then be recovered. This method has been shown to be effective for the α-alkylation of various arylacetic acids, providing a direct route to enantioenriched products.
The table below summarizes representative results for the highly enantioselective direct alkylation of a generic arylacetic acid, which serves as a model for the synthesis of chiral analogues of this compound.
| Aryl Group (Ar) | Alkylating Agent (RX) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Phenyl | Allyl Bromide | 95 | 96 |
| Phenyl | Benzyl Bromide | 98 | 95 |
| 2-Naphthyl | Allyl Bromide | 96 | 97 |
| 2-Naphthyl | Benzyl Bromide | 99 | 96 |
| 2-Thienyl | Allyl Bromide | 92 | 95 |
Asymmetric catalysis represents another frontier in the stereocontrolled synthesis of these analogues. Chiral catalysts, such as thioureas or phosphoric acids, can be employed to create a chiral environment around the substrate and influence the stereochemical course of the reaction. For example, a chiral phase-transfer catalyst could be used for the enantioselective alkylation of a derivative of this compound. While specific applications of these catalysts for this particular class of compounds are not extensively documented, the principles of asymmetric catalysis offer a promising avenue for future research and development of highly efficient and selective synthetic routes.
The choice of synthetic strategy depends on various factors, including the desired scale of the synthesis, the nature of the substituent to be introduced, and the required level of stereochemical purity. The use of chiral auxiliaries is a well-established and robust method that generally provides high diastereoselectivities. wikipedia.orgnih.gov Direct enantioselective alkylation using chiral lithium amides offers a more elegant and efficient alternative by reducing the number of synthetic steps. nih.gov
Mechanistic Investigations of Reactions Involving 3,4 Difluorophenyl Thio Acetic Acid
Detailed Reaction Pathways and Transition State Analysis for Thioether Formation
The formation of the thioether bond in [(3,4-Difluorophenyl)thio]acetic acid and related aryl thioethers typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is common for electron-deficient aromatic rings reacting with nucleophiles. total-synthesis.com In the synthesis of this compound, the reaction would involve a difluorinated benzene (B151609) derivative and a sulfur-containing nucleophile, such as the thioglycolate anion.
The generally accepted SNAr mechanism involves two main steps:
Nucleophilic Attack: The sulfur nucleophile attacks the carbon atom of the aromatic ring that bears a suitable leaving group (e.g., a halogen). This step is typically the rate-determining step of the reaction. wyzant.comlibretexts.org The attack results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The high electronegativity of the fluorine atoms on the benzene ring makes the ring electron-poor, thus activating it for this nucleophilic attack. wyzant.commasterorganicchemistry.com
Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group. This step is generally fast compared to the initial attack. libretexts.org
Transition State Analysis: The transition state of the rate-determining step (nucleophilic attack) resembles the Meisenheimer complex. Its energy is significantly lowered by the presence of electron-withdrawing groups on the aromatic ring. The two fluorine atoms in the 3 and 4 positions of this compound play a crucial role in stabilizing this transition state through their strong inductive electron-withdrawing effects. This stabilization lowers the activation energy of the reaction, facilitating the formation of the thioether. wyzant.com For difluoronitrobenzene, a nonpolar solvent can promote a six-membered polar transition state for ortho-selective nucleophilic substitution. acs.org
Alternatively, transition-metal-catalyzed cross-coupling reactions, such as those employing palladium or copper catalysts, offer another major pathway for the formation of aryl thioethers. acsgcipr.orgthieme-connect.com The catalytic cycle for a palladium-catalyzed reaction generally involves: acsgcipr.orgthieme-connect.com
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond.
Ligand Exchange: The thiol (or thiolate) coordinates to the palladium center, displacing a ligand.
Reductive Elimination: The aryl group and the sulfur group couple, forming the C-S bond and regenerating the palladium(0) catalyst.
The choice between an SNAr and a metal-catalyzed pathway depends on the specific substrates, the desired reaction conditions, and the presence of other functional groups. thieme-connect.com
Electronic Effects of Fluorine Substituents on Reaction Kinetics and Selectivity
The two fluorine atoms on the phenyl ring of this compound exert profound electronic effects that significantly influence the kinetics and selectivity of its reactions. Fluorine is the most electronegative element, and its primary influence is a strong electron-withdrawing inductive effect (-I effect).
Effects on Reaction Kinetics: In the context of thioether formation via SNAr, the electron-withdrawing nature of the fluorine substituents is crucial. It deactivates the aromatic ring towards electrophilic substitution but strongly activates it towards nucleophilic attack. masterorganicchemistry.com This activation leads to a faster reaction rate compared to a non-fluorinated analogue. The rate-determining step is the nucleophilic attack on the aromatic ring, and the fluorine atoms stabilize the resulting negative charge in the Meisenheimer intermediate and the corresponding transition state. wyzant.commasterorganicchemistry.com This stabilization directly translates to a lower activation energy and thus, an increased reaction rate. libretexts.org The order of reactivity for halogens as leaving groups in SNAr reactions is often F > Cl > Br > I, which is counterintuitive based on bond strength. libretexts.org This is because the highly electronegative fluorine atom makes the attached carbon more electrophilic and better at stabilizing the intermediate, which is the determining factor in the slow step of the reaction. total-synthesis.comwyzant.com
Effects on Selectivity: The position of electron-withdrawing groups relative to the leaving group is critical for the reaction rate. For SNAr reactions, the rate is significantly enhanced when the electron-withdrawing groups are located ortho or para to the site of substitution. masterorganicchemistry.com This is because the negative charge of the Meisenheimer complex can be delocalized onto these groups through resonance. Although the fluorine atoms in this compound are in the meta and para positions relative to the sulfur atom, their strong inductive effects still significantly activate the ring.
The relationship between substituent electronic effects and reaction rates can be quantified using the Hammett equation:
log(k/k₀) = σρ
Where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
ρ (rho) is the reaction constant, which depends on the type of reaction. wikipedia.org
For reactions that are sensitive to electron-withdrawing effects, such as SNAr, the reaction constant (ρ) is positive. libretexts.org The positive σ values for fluorine substituents indicate that they will increase the reaction rate.
| Substituent Position | σ Value | Effect |
|---|---|---|
| meta (σm) | +0.34 | Electron-withdrawing |
| para (σp) | +0.06 | Weakly electron-withdrawing |
Reactivity Profiles of Carboxylic Acid and Thioether Functional Groups
The carboxylic acid group in this compound is a versatile functional group, but it often requires activation to undergo reactions such as amidation or esterification. Direct reaction with nucleophiles like amines or alcohols is typically slow because the hydroxyl group (-OH) is a poor leaving group.
Common methods for activating the carboxylic acid group include:
Conversion to Acyl Chlorides: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a highly reactive acyl chloride. The chloride is an excellent leaving group, readily displaced by nucleophiles.
Formation of Activated Esters: Carboxylic acids can be converted into activated esters (e.g., N-hydroxysuccinimide esters) using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These esters are more susceptible to nucleophilic attack than the original carboxylic acid.
Conversion to Anhydrides: Reaction with another carboxylic acid molecule or a chloroformate can form a mixed or symmetric anhydride, which is also a reactive acylating agent.
Once activated, the acyl group can readily react with a wide range of nucleophiles to form amides, esters, and other derivatives. The reactivity of the thioacetic acid itself arises from its conjugate base, the thioacetate. wikipedia.org
The thioether linkage in this compound is also a site of chemical reactivity. The sulfur atom possesses lone pairs of electrons, making it nucleophilic and susceptible to oxidation.
S-alkylation: As a nucleophile, the sulfur atom can react with electrophiles, such as alkyl halides, in an S-alkylation reaction. This reaction forms a sulfonium (B1226848) salt. The general mechanism is a bimolecular nucleophilic substitution (SN2) reaction where the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. masterorganicchemistry.com
R-S-R' + R''-X → [R-S⁺(R'')(R')]-X⁻
This transformation can be useful for introducing further functionality or for creating leaving groups in certain synthetic strategies.
Oxidation: The sulfur atom of the thioether can be readily oxidized to form a sulfoxide (B87167) and further to a sulfone. masterorganicchemistry.com Common oxidizing agents for these transformations include hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), and ozone (O₃). masterorganicchemistry.com
Oxidation to Sulfoxide: Careful control of the reaction conditions and the stoichiometry of the oxidizing agent (typically one equivalent) can selectively produce the sulfoxide.
Oxidation to Sulfone: Using an excess of a strong oxidizing agent will typically lead to the formation of the sulfone.
The oxidation state of the sulfur atom significantly alters the electronic properties of the molecule. Both the sulfoxide and sulfone groups are strongly electron-withdrawing, which would further influence the reactivity of the aromatic ring. Kinetic studies on the oxidation of aryl methyl sulfides have shown that these reactions generally follow second-order kinetics. nih.gov
| Reaction | Reagent | Product |
|---|---|---|
| S-alkylation | Alkyl halide (e.g., CH₃I) | Sulfonium salt |
| Oxidation | H₂O₂ (1 equiv.) or m-CPBA (1 equiv.) | Sulfoxide |
| Oxidation | H₂O₂ (excess) or m-CPBA (excess) | Sulfone |
Computational and Theoretical Studies of 3,4 Difluorophenyl Thio Acetic Acid
Spectroscopic Property Simulations and Validation (e.g., NMR, IR, UV-Vis)Theoretical calculations can be used to simulate various types of spectra. For instance, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. Similarly, vibrational frequencies from theoretical IR spectra can be correlated with experimental spectra to assign specific vibrational modes. UV-Vis spectra can also be simulated to understand the electronic transitions within the molecule.
Without access to a specific study that has performed these calculations on [(3,4-Difluorophenyl)thio]acetic acid, providing data tables and detailed research findings for these sections is not feasible.
Advanced Synthetic Applications of 3,4 Difluorophenyl Thio Acetic Acid As a Chemical Building Block
Precursor for Complex Fluorinated Organic Compounds
The trifunctional nature of [(3,4-Difluorophenyl)thio]acetic acid makes it an ideal starting material for the synthesis of elaborate fluorinated organic structures. Both the carboxylic acid and the activated methylene group adjacent to the sulfur atom can participate in ring-forming reactions, while the entire molecular scaffold can be integrated into larger, specialized molecules.
The this compound moiety is a highly suitable precursor for constructing various fluorine-containing heterocyclic systems. The carboxylic acid function can be readily converted into other reactive groups, such as hydrazides or amides, which can then undergo cyclization reactions to form rings like thiadiazoles and thiazolidinones.
Thiadiazoles: 1,3,4-Thiadiazoles are a class of heterocycles known for a broad spectrum of biological activities. A common synthetic route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide. researchgate.netresearchgate.net In this pathway, this compound is heated with thiosemicarbazide in the presence of a strong dehydrating agent, such as phosphorus oxychloride or concentrated sulfuric acid. The reaction proceeds through an acylthiosemicarbazide intermediate which then undergoes intramolecular cyclization and dehydration to yield the target thiadiazole. This method provides a direct and efficient way to incorporate the (3,4-difluorophenyl)thiomethyl substituent onto the thiadiazole core. raparinuni2024.orgnih.govorganic-chemistry.org
Thiazolidinones: 4-Thiazolidinones are another important class of heterocyclic compounds with diverse pharmacological properties. orientjchem.orgconnectjournals.com Their synthesis often involves the cyclocondensation of a Schiff base (imine) with a mercaptoalkanoic acid, such as thioglycolic acid. scispace.comekb.egresearchgate.net To utilize this compound in this context, it is first converted into an amide or hydrazide. The resulting compound is then reacted with an aromatic aldehyde to form the corresponding Schiff base. Subsequent treatment of this imine intermediate with thioglycolic acid in a suitable solvent, often with a catalyst like anhydrous ZnCl2, initiates a cyclization reaction to afford the 4-thiazolidinone ring, bearing the (3,4-difluorophenyl)thiomethylacetamido side chain.
The following table summarizes representative synthetic routes to these heterocyclic systems.
| Heterocycle | Starting Material | Key Reagents | Product |
| 1,3,4-Thiadiazole | This compound | 1. Thiosemicarbazide2. POCl₃ (or conc. H₂SO₄) | 2-Amino-5-[(3,4-difluorophenyl)thiomethyl]-1,3,4-thiadiazole |
| 4-Thiazolidinone | This compound | 1. Thionyl chloride, then an amine (e.g., aniline)2. Aromatic aldehyde3. Thioglycolic acid, ZnCl₂ | 3-Aryl-2-aryl-N-{(3,4-difluorophenyl)thiomethylcarbonyl}-4-thiazolidinone |
This table presents plausible synthetic pathways based on established chemical methodologies.
The this compound framework serves as a valuable scaffold for derivatization, enabling its integration into larger and more specialized molecules with potential therapeutic applications. Aryl acetic acid derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting anti-inflammatory, analgesic, and other pharmacological activities. drugbank.comresearchgate.net The inclusion of a difluorinated phenyl ring can enhance metabolic stability and modulate electronic properties, which are desirable features in drug design.
While specific drugs based on the exact this compound structure are not prominent in publicly available literature, the strategic value of its components is well-recognized. The thioether linkage provides a flexible spacer that can correctly orient the aromatic portion for optimal interaction with biological targets. Thiophene and thioether moieties are present in numerous FDA-approved drugs, highlighting their importance as pharmacophores. nih.gov The carboxylic acid group provides a convenient handle for forming amide or ester linkages to connect the scaffold to other molecular fragments, a common strategy in creating prodrugs or modifying pharmacokinetic properties. This approach is analogous to the development of derivatives of other aryl acetic acids, such as Mefenamic Acid, where the core structure is modified to enhance activity or reduce side effects. semanticscholar.org
Derivatization Strategies of the Carboxylic Acid Moiety
The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and its presence in this compound allows for a multitude of derivatization strategies. These modifications are crucial for synthesizing libraries of related compounds for structure-activity relationship (SAR) studies or for preparing intermediates for more complex syntheses.
Esters: Esterification of this compound can be readily achieved through several standard methods. The most common is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. Alternatively, the acid can be converted to its more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol. chemicalbook.com This two-step process is often milder and suitable for a wider range of alcohols.
Amides: Amide synthesis is a cornerstone of medicinal chemistry. The carboxylic acid can be coupled with primary or secondary amines using a variety of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDEC). These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. As with esterification, conversion to the acyl chloride followed by reaction with an amine is also a highly effective method for amide formation.
Anhydrides: Symmetrical anhydrides can be prepared by the dehydration of two molecules of this compound. This is typically accomplished by heating the acid with a strong dehydrating agent, such as phosphorus pentoxide, or by reacting the corresponding carboxylate salt with the acyl chloride.
The table below illustrates these common derivatizations.
| Derivative | Reagents | General Product Structure |
| Ester | R'-OH, H⁺ (cat.) or SOCl₂, then R'-OH | (3,4-F₂C₆H₃)SCH₂COOR' |
| Amide | R'R''NH, Coupling Agent (e.g., EDC) | (3,4-F₂C₆H₃)SCH₂CONR'R'' |
| Anhydride | Dehydrating Agent (e.g., P₂O₅) | [(3,4-F₂C₆H₃)SCH₂CO]₂O |
R', R'' = Alkyl, Aryl, or H
The carboxylic acid moiety can also be used in coupling reactions to form dimers or oligomers. These larger molecules can have unique properties and applications, for instance, as bivalent ligands or as building blocks for polymers.
One strategy for dimerization involves forming an ester linkage between two molecules of the parent acid. This can be achieved by first reducing the carboxylic acid of one molecule to a primary alcohol, yielding 2-[(3,4-Difluorophenyl)thio]ethanol. This alcohol can then be esterified with a second, activated molecule of this compound (e.g., the acyl chloride) to form a dimer. acs.orgnih.gov
Alternatively, dicarboxylic acids can be used as linkers to connect two molecules of this compound via ester or amide bonds, a technique used in the synthesis of hybrid compounds. beilstein-journals.org Oxidative coupling reactions, which form a new bond between the aromatic rings of two molecules, represent another pathway to dimeric structures, although this modifies the aryl scaffold rather than the carboxylic acid itself. acs.org
Chemical Modifications of the Thioether Linkage
The thioether linkage in this compound is not merely an inert spacer; it is a functional group that can undergo chemical modification, most notably oxidation. This provides another avenue for structural diversification and modulation of the molecule's electronic and steric properties.
The sulfur atom of the thioether can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. This transformation is typically accomplished using common oxidizing agents. The reaction with one equivalent of an oxidant, such as hydrogen peroxide (H₂O₂) in a solvent like acetic acid at room temperature, generally yields the corresponding sulfoxide, [(3,4-Difluorophenyl)sulfinyl]acetic acid. researchgate.net Using an excess of the oxidizing agent and/or higher temperatures promotes further oxidation to the sulfone, [(3,4-Difluorophenyl)sulfonyl]acetic acid. nih.gov
| Product | Reagents and Conditions |
| [(3,4-Difluorophenyl)sulfinyl]acetic acid | H₂O₂ (1 equiv.), Acetic Acid, Room Temp. |
| [(3,4-Difluorophenyl)sulfonyl]acetic acid | H₂O₂ (>2 equiv.), Acetic Acid, Heat |
Oxidation to Sulfoxides and Sulfones
The sulfur atom in this compound can be selectively oxidized to afford either the corresponding sulfoxide, [(3,4-Difluorophenyl)sulfinyl]acetic acid, or the sulfone, [(3,4-Difluorophenyl)sulfonyl]acetic acid. The choice of oxidizing agent and the careful control of reaction conditions are paramount in achieving the desired oxidation state.
Selective oxidation to the sulfoxide is a delicate process, as over-oxidation to the sulfone is a common side reaction. A variety of reagents have been developed for this transformation, often employing mild oxidants to favor the formation of the sulfoxide. Common methods include the use of hydrogen peroxide in the presence of a catalyst or in specific solvents that modulate its reactivity. Other reagents such as sodium periodate or meta-chloroperoxybenzoic acid (m-CPBA) can also be employed, typically at controlled temperatures to prevent further oxidation.
For the synthesis of the corresponding sulfone, more potent oxidizing agents or harsher reaction conditions are generally required. Reagents such as potassium permanganate or an excess of hydrogen peroxide, often in the presence of a tungsten catalyst, can effectively drive the oxidation past the sulfoxide stage to the sulfone. The reaction progress is typically monitored by techniques such as thin-layer chromatography or nuclear magnetic resonance spectroscopy to ensure the complete conversion of the starting material and the intermediate sulfoxide.
The table below summarizes typical conditions for the selective oxidation of aryl thioacetic acids to their corresponding sulfoxides and sulfones, based on established methodologies for similar substrates.
| Product | Reagent(s) | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) |
| Sulfoxide | Hydrogen Peroxide (1.1 eq) | Acetic Acid | Room Temp. | 12-24 h | 85-95 |
| Sodium Periodate (1.1 eq) | Methanol/Water | 0 °C to RT | 4-8 h | 80-90 | |
| m-CPBA (1.1 eq) | Dichloromethane | 0 °C | 2-4 h | 90-98 | |
| Sulfone | Potassium Permanganate (2.2 eq) | Acetic Acid/Water | Room Temp. | 6-12 h | 75-85 |
| Hydrogen Peroxide (3 eq), Na₂WO₄ | Methanol | Reflux | 8-16 h | 80-95 | |
| Oxone® (2.2 eq) | Methanol/Water | Room Temp. | 2-6 h | 90-97 |
Applications in Organosulfur Chemistry Beyond Direct Thioetherification
The synthetic utility of this compound is significantly enhanced through its conversion to the corresponding sulfoxide, which can then participate in a range of powerful chemical transformations. One of the most notable of these is the Pummerer rearrangement.
The Pummerer rearrangement is a classic reaction in organosulfur chemistry where a sulfoxide with an α-hydrogen, such as [(3,4-Difluorophenyl)sulfinyl]acetic acid, rearranges in the presence of an activating agent, typically an acid anhydride like acetic anhydride, to form an α-acyloxythioether. wikipedia.org The mechanism involves the initial acylation of the sulfoxide oxygen, followed by elimination to generate a reactive thionium ion intermediate. This electrophilic species is then trapped by a nucleophile, which in the case of acetic anhydride as the activator, is an acetate ion. wikipedia.org
This rearrangement provides a valuable method for the introduction of functionality at the carbon atom adjacent to the sulfur. The resulting α-acyloxythioether can be further manipulated; for instance, hydrolysis can yield an α-hydroxythioether or even an aldehyde, depending on the substrate and reaction conditions. The first documented example of the Pummerer reaction, reported in 1909, involved the treatment of phenylsulfinylacetic acid with mineral acids, which led to the formation of thiophenol and glyoxylic acid upon hydrolysis of the rearranged intermediate. organicreactions.orgresearchgate.net This historical precedent underscores the potential of [(3,4-Difluorophenyl)sulfinyl]acetic acid to undergo similar transformations, providing access to a variety of functionalized aromatic compounds.
Beyond the classic Pummerer rearrangement, the thionium ion intermediate can be trapped by other intra- or intermolecular nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This opens up possibilities for the construction of more complex molecular architectures, including heterocyclic systems, from the relatively simple this compound precursor. The difluorinated phenyl ring in this particular building block also offers opportunities for further functionalization, making it a highly versatile tool in modern organic synthesis.
Emerging Research Directions and Methodological Advancements in the Study of 3,4 Difluorophenyl Thio Acetic Acid
The scientific inquiry into [(3,4-Difluorophenyl)thio]acetic acid and its derivatives is entering a new phase, characterized by the adoption of advanced synthetic methodologies, analytical techniques, and an exploration of its potential in material science. These emerging research directions are poised to unlock new applications and provide a deeper understanding of the compound's properties, with a strong emphasis on sustainability and efficiency.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(3,4-Difluorophenyl)thio]acetic acid, and how can purity be validated?
- Methodological Answer : Two primary synthetic strategies are reported for analogous thioacetic acid derivatives:
- Route 1 : Direct thiolation of the parent heterocycle with mercaptoacetic acid under basic conditions, followed by acidification to isolate the product .
- Route 2 : Esterification of intermediates (e.g., 1,2,4-triazole derivatives) followed by hydrolysis to yield the acid .
- Validation : Purity is confirmed via thin-layer chromatography (TLC), while structural integrity is assessed using elemental analysis, IR spectroscopy (e.g., S-H stretching at 2550–2650 cm⁻¹), and ¹H NMR (e.g., thiomethyl protons at δ 3.5–4.0 ppm) .
Q. How can researchers assess the acute toxicity of this compound computationally?
- Methodological Answer : Use tools like GUSAR-online for toxicity prediction. Input the compound’s SMILES notation to calculate LD₅₀ values and toxicity thresholds. For example:
- Substituent effects: Fluorine atoms at the 3,4-positions may reduce toxicity compared to methoxy or trifluoromethyl groups due to lower lipophilicity (log P) .
- Sodium salts of analogous compounds (e.g., quinoline derivatives) show higher bioavailability and toxicity than free acids, emphasizing the need to evaluate salt forms .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?
- Methodological Answer :
- Liquid-Liquid Extraction (LLE) : Effective for isolating the compound from aqueous solutions .
- High-Performance Liquid Chromatography (HPLC) : Pair with UV detection (λ = 210–230 nm for thioether bonds) for sensitivity.
- Mass Spectrometry (MS) : Use ESI-MS in negative ion mode to detect [M-H]⁻ ions. Cross-reference with trifluoroacetic acid (TFA) protocols for method optimization .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination vs. methoxylation) influence the antimicrobial activity of this compound derivatives?
- Methodological Answer :
- Comparative Studies : Synthesize analogs with 3,4-dimethoxyphenyl or 3,4-trifluoromethylphenyl substituents.
- Activity Testing : Use agar dilution assays against Staphylococcus aureus and Candida albicans. Fluorinated derivatives may exhibit lower MIC values (e.g., 8–16 µg/mL) than methoxylated counterparts (32–64 µg/mL) due to enhanced membrane permeability .
- Lipophilicity Analysis : Calculate log P values (e.g., using ChemAxon). Higher log P correlates with increased antifungal activity but may raise toxicity risks .
Q. How can contradictions in biological activity data (e.g., cytotoxicity vs. growth stimulation) be resolved for this compound?
- Methodological Answer :
- Dose-Response Analysis : Perform MTT assays across a concentration gradient (e.g., 0.1–100 µM). For example:
- At 10 µM, the compound may stimulate Paulownia rhizogenesis (root length increase by 40%) .
- At 50 µM, cytotoxicity may emerge (e.g., 30% reduction in sperm motility) .
- Mechanistic Studies : Use RNA-seq to identify differentially expressed genes in treated vs. control samples, focusing on oxidative stress pathways .
Q. What computational models are suitable for predicting the environmental persistence of this compound?
- Methodological Answer :
- EPI Suite : Estimate biodegradation half-life (e.g., >60 days indicates persistence).
- QSAR Models : Correlate substituent electronegativity (fluorine vs. chlorine) with photolytic degradation rates. Fluorine’s strong C-F bond may reduce hydrolysis rates compared to chloro-analogs .
Q. How can ester derivatives of this compound improve pharmacokinetic properties?
- Methodological Answer :
- Ester Synthesis : React the acid with alkyl halides (e.g., ethyl bromide) in DMF using K₂CO₃ as a base .
- Solubility Testing : Measure log D (pH 7.4) via shake-flask method. Ethyl esters typically show log D values ~2.5, enhancing blood-brain barrier penetration compared to free acids (log D ~1.0) .
- In Vivo Stability : Use LC-MS to monitor ester hydrolysis in plasma. Ethyl esters may exhibit t₁/₂ > 6 hours in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
